Diethyl 5-hydroxyisophthalate
Overview
Description
Diethyl 5-hydroxyisophthalate (DEHIP) is a synthetic organic compound that was first synthesized in the late 19th century. It is a derivative of isophthalic acid and is a colorless, odorless, and crystalline solid. DEHIP has been used in various scientific and industrial applications, such as in the synthesis of pharmaceuticals, dyes, and polymers. It is also used as a reagent in organic synthesis, as a plasticizer for polymers, and as a laboratory reagent.
Scientific Research Applications
1. Synthesis of 5-Substituted Derivatives of Isophthalic Acid
- Application Summary: This compound is used in the development of novel capping ligands with variable steric factor, which will be used as an organic coating for metal oxide nanoparticles .
- Methods of Application: A base-catalyzed nucleophilic oxirane ring-opening addition reaction between dimethyl 5-hydroxyisophthalate and allyl glycidyl ether was studied . The allyl-terminated 1-1, 1-2 and 1-3 adducts and dihydroxylated derivative of the 1-1 adduct, 5-diglyceroxy isophthalic acid, were synthesized .
- Results or Outcomes: The synthesized 5-diglyceroxy isophthalic acid binds to the surface of 5 nm γ-Fe 2 O 3 nanoparticles in reaction with their surfactant-free diethylene glycol colloids .
2. Synthesis of N,N’-Bis (2,3-dihydroxypropyl)-5- [ (N- (2-hydroxyethyl)carbamoyl)methoxy]-2,4,6-triiodoisophthalamide
- Application Summary: Dimethyl 5-Hydroxyisophthalate is a useful synthetic intermediate in the synthesis of N,N’-Bis (2,3-dihydroxypropyl)-5- [ (N- (2-hydroxyethyl)carbamoyl)methoxy]-2,4,6-triiodoisophthalamide . This compound is related to Ioversol, which is a nonionic, low osmolality, radiographic contrast agent .
3. Preparation of Sterically Crowded Polyether Dendrons
- Application Summary: Dimethyl 5-hydroxyisophthalate has been used as a novel building block to prepare sterically crowded polyether dendrons, via O-allylation/Claisen rearrangement reactions .
4. Synthesis of Bis (phebox) Derivative of the Cyclophosphazene
- Application Summary: Dimethyl 5-hydroxyisophthalate may be used in the preparation of bis (phebox) derivative of the cyclophosphazene .
5. Copolymerization with Poly (Ethylene Glycol)
- Application Summary: The influence of third component, i.e. a series of 1,ω-alkanediols on the copolymerization reaction of dimethyl 5-hydroxyisophthalate with poly (ethylene glycol) has been studied .
6. Lipase-Catalyzed Condensation Polymerization
properties
IUPAC Name |
diethyl 5-hydroxybenzene-1,3-dicarboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O5/c1-3-16-11(14)8-5-9(7-10(13)6-8)12(15)17-4-2/h5-7,13H,3-4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PUZBTHGPBGQFLW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=CC(=C1)O)C(=O)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30345698 | |
Record name | Diethyl 5-hydroxyisophthalate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30345698 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Diethyl 5-hydroxyisophthalate | |
CAS RN |
39630-68-7 | |
Record name | Diethyl 5-hydroxyisophthalate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30345698 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-HYDROXY-ISOPHTHALIC ACID DIETHYL ESTER | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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